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Compound of Interest

Compound Name: 2,7-Dinitrofluorene

Cat. No.: B108060

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,7-
Dinitrofluorene (C13HsN204), a key compound in various research applications. This
document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical
workflow for the spectroscopic analysis of this molecule.

Spectroscopic Data Summary

The following tables present the available quantitative spectroscopic data for 2,7-
Dinitrofluorene.

Table 1: *H NMR Spectroscopic Data

Chemical Shift (8) ppm Coupling Constant (J) Hz Assignment (Proposed)
8.460 J(A,B) =2.10 Aromatic Proton

8.280 J(A,C) =0.50 Aromatic Proton

8.245 J(B,C) =8.30 Aromatic Proton

4.225 - Methylene Protons (-CHz)

Solvent: DMSO-ds
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Table 2: *C NMR Spectroscopic Data

A 13C NMR spectrum of 2,7-Dinitrofluorene is commercially available, however, a detailed
peak list with chemical shifts is not publicly accessible in the searched literature.[1] For
structurally similar nitroaromatic compounds, aromatic carbons typically appear in the range of
120-150 ppm. The carbons attached to the nitro groups would be expected at the lower field
end of this range due to the electron-withdrawing nature of the nitro group.

Table 3: Infrared (IR) Spectroscopy Peak Table

While a specific peak-by-peak table for a published spectrum is not readily available, the
characteristic absorption bands for aromatic nitro compounds provide a strong indication of the
expected IR profile of 2,7-Dinitrofluorene.

Wavenumber (cm—2) Vibration Type

~3100 - 3000 Aromatic C-H Stretch

~2920 - 2850 Methylene (-CHz) Stretch

~1550 - 1475 Asymmetric NO2z Stretch

~1360 - 1290 Symmetric NO2 Stretch

~1600 and ~1475 Aromatic C=C Bending

~850 - 800 C-N Stretch

~750 - 700 Aromatic C-H Out-of-Plane Bending

Table 4: Mass Spectrometry Data

m/z Value Interpretation
256 Molecular lon [M]*
164 Fragment lon

163 Fragment lon

Molecular Weight: 256.21 g/mol [2]
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Experimental Protocols

Detailed experimental parameters for the acquisition of the referenced spectra are not fully
available in the public domain. Therefore, the following sections describe standardized,
representative protocols for obtaining high-quality spectroscopic data for 2,7-Dinitrofluorene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative protocol for acquiring a *H NMR spectrum of 2,7-Dinitrofluorene is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of 2,7-Dinitrofluorene in 0.6-0.7 mL of
deuterated dimethyl sulfoxide (DMSO-de). Ensure the sample is fully dissolved.

e Instrument: A 300 MHz or higher field NMR spectrometer (e.g., Varian, Bruker).[1]

e Parameters:

[e]

Pulse Program: Standard single-pulse experiment (zg30 or similar).
o Acquisition Time (AQ): 2-4 seconds.

o Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer delay of 5
times the longest Ta relaxation time is recommended.

o Number of Scans (NS): 8-16 scans for a standard spectrum.
o Spectral Width (SW): 0-12 ppm.
o Temperature: 298 K (25 °C).

» Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential
window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting
spectrum. Reference the spectrum to the residual solvent peak of DMSO-de at 2.50 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

A standard protocol for obtaining an FTIR spectrum of solid 2,7-Dinitrofluorene using the KBr
pellet technique is described below.[1]
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e Sample Preparation:

o Thoroughly grind 1-2 mg of 2,7-Dinitrofluorene with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,
homogeneous powder is obtained.[3]

o Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a
thin, transparent pellet.[3]

 Instrument: A Fourier-Transform Infrared Spectrometer (e.g., Bruker IFS 85 A).[1]

e Parameters:

[¢]

Spectral Range: 4000-400 cm™1,

[¢]

Resolution: 4 cm~1.

Number of Scans: 16-32 scans.

[e]

Mode: Transmittance.

o

o Data Acquisition: Record a background spectrum of the empty sample compartment. Then,
place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument
software will automatically ratio the sample spectrum against the background to generate the
final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

A general procedure for obtaining an electron ionization (El) mass spectrum for 2,7-
Dinitrofluorene is as follows:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS) for volatile samples.

e Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a
quadrupole or ion trap mass analyzer).
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e Parameters:

o

lonization Mode: Electron lonization (El).

[¢]

Electron Energy: 70 eV.

[¢]

Mass Range: m/z 50-300.

[e]

Source Temperature: 200-250 °C.

e Analysis: The resulting mass spectrum will show the molecular ion peak and various
fragment ions. The fragmentation pattern can provide valuable information about the
structure of the molecule. For nitroaromatic compounds, common fragmentation pathways
involve the loss of NOz, O, and other small neutral molecules.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2,7-
Dinitrofluorene and the relationship between the different spectroscopic techniques.
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Caption: Workflow for the synthesis and spectroscopic characterization of 2,7-Dinitrofluorene.
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Caption: Integration of data from different spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,7-Dinitrofluorene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108060#spectroscopic-data-nmr-ir-ms-of-2-7-
dinitrofluorene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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